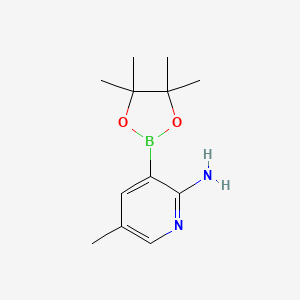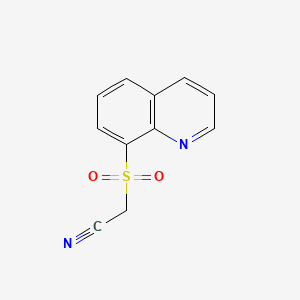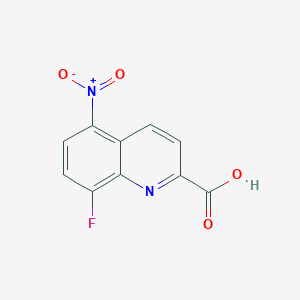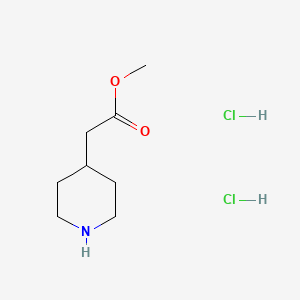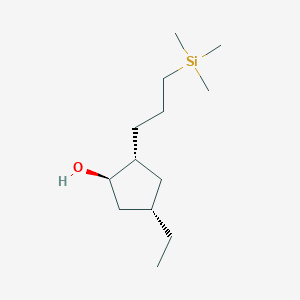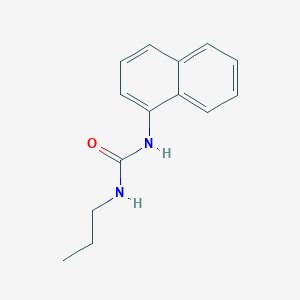
2,2'-(1H-Indole-3,6-diyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1H-Indole-3,6-diyl)diacetic acid: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features two acetic acid groups attached to an indole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1H-Indole-3,6-diyl)diacetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions. The resulting indole derivative can then be further functionalized to introduce the acetic acid groups .
Industrial Production Methods: Industrial production of 2,2’-(1H-Indole-3,6-diyl)diacetic acid may involve large-scale Fischer indole synthesis followed by purification and functionalization steps. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(1H-Indole-3,6-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitro-substituted indole derivatives .
Applications De Recherche Scientifique
2,2’-(1H-Indole-3,6-diyl)diacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2,2’-(1H-Indole-3,6-diyl)diacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
2,2’-(1H-Indole-3,2-diyl)diacetic acid: Another indole derivative with different substitution patterns.
2,2’-(1H-Indole-3,1-diyl)diacetic acid: A related compound with variations in the position of the acetic acid groups.
Uniqueness: 2,2’-(1H-Indole-3,6-diyl)diacetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
857777-65-2 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
2-[3-(carboxymethyl)-1H-indol-6-yl]acetic acid |
InChI |
InChI=1S/C12H11NO4/c14-11(15)4-7-1-2-9-8(5-12(16)17)6-13-10(9)3-7/h1-3,6,13H,4-5H2,(H,14,15)(H,16,17) |
Clé InChI |
LRVAXIGTKLVHDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CC(=O)O)NC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


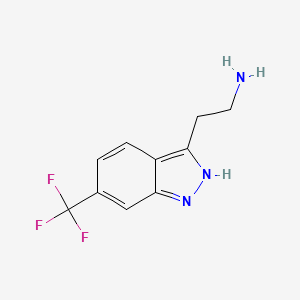
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)

![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
